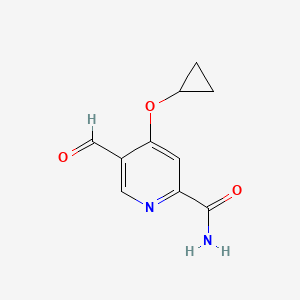
4-Cyclopropoxy-5-formylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-formylpicolinamide is a chemical compound with the molecular formula C10H10N2O3 It is characterized by the presence of a cyclopropoxy group attached to a picolinamide structure, which includes a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-formylpicolinamide typically involves the reaction of 4-cyclopropoxy-5-formylpicolinic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-formylpicolinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: 4-Cyclopropoxy-5-carboxypicolinamide.
Reduction: 4-Cyclopropoxy-5-hydroxymethylpicolinamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-5-formylpicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-formylpicolinamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-5-formylpicolinic acid
- 4-Cyclopropoxy-5-hydroxymethylpicolinamide
- 4-Cyclopropoxy-5-carboxypicolinamide
Uniqueness
4-Cyclopropoxy-5-formylpicolinamide is unique due to the presence of both a cyclopropoxy group and a formyl group on the picolinamide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-formylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)8-3-9(15-7-1-2-7)6(5-13)4-12-8/h3-5,7H,1-2H2,(H2,11,14) |
InChI Key |
GQFKLVYFQHLJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


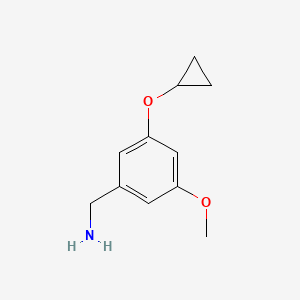
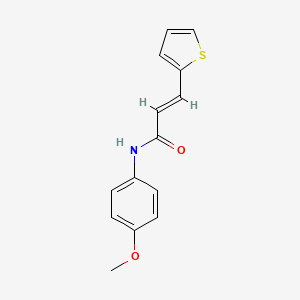
![2-(2,4-dibromophenoxy)-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14812176.png)
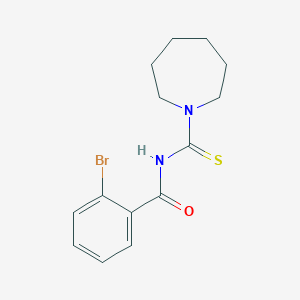
![3-Oxa-7-thia-10-azaspiro[5.6]dodecane](/img/structure/B14812187.png)

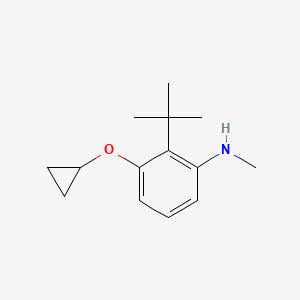


![[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14812210.png)
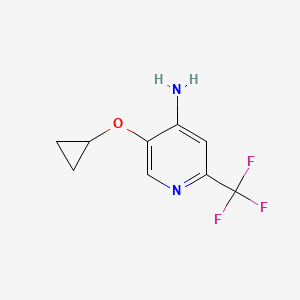
![ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B14812233.png)
![4-[2-(Pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14812234.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14812249.png)
